Octahydropyrazino[2,1-c][1,4]oxazine is a bicyclic compound characterized by its unique structure and diverse chemical properties. Its molecular formula is , and it has a molecular weight of approximately 142.20 g/mol. The compound exists in various stereoisomeric forms, including (R)- and (S)-octahydropyrazino[2,1-c][1,4]oxazine, which can exhibit different biological activities and properties depending on their configuration. This compound is classified under the category of heterocycles, specifically as an oxazine derivative.
The compound is cataloged under several identifiers, including CAS number 508241-14-3 for the (R)-isomer and 1089759-42-1 for the (S)-isomer. It is available from various chemical suppliers, indicating its utility in research and potential applications in medicinal chemistry. As a member of the oxazine family, it features a nitrogen-containing heterocyclic structure that is often associated with pharmacological activity.
The synthesis of octahydropyrazino[2,1-c][1,4]oxazine can be achieved through multiple synthetic pathways. One notable method involves the reaction of 2-piperidinemethanol with α-bromoacetophenone to yield 3-hydroxy-3-phenyloctahydropyrido[2,1-c][1,4]oxazine. This intermediate can then be converted to the desired oxazine derivative via catalytic hydrogenolysis .
The synthetic process typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst selection to ensure high yields and purity of the final product. Advanced techniques such as chromatography may be employed for purification.
The molecular structure of octahydropyrazino[2,1-c][1,4]oxazine features a bicyclic framework with a fused oxazine ring. The stereochemistry at the nitrogen atoms plays a crucial role in determining the compound's properties and reactivity.
The compound's three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography to provide insights into its electronic properties and interactions with biological targets.
Octahydropyrazino[2,1-c][1,4]oxazine can participate in various chemical reactions typical of heterocycles. These include nucleophilic substitutions, electrophilic additions, and cyclization reactions that can modify its structure for further functionalization.
Reactions involving this compound often require specific conditions such as the presence of catalysts or particular solvents to facilitate desired transformations while minimizing side reactions.
The mechanism of action for octahydropyrazino[2,1-c][1,4]oxazine derivatives has been explored primarily in pharmacological contexts. For instance, certain derivatives have shown central nervous system depressant effects in animal models. The exact mechanism often involves modulation of neurotransmitter systems or ion channels.
Studies indicate that these compounds may influence locomotor activity in mice, suggesting potential applications in treating conditions related to CNS function . Further research into their binding affinities and receptor interactions is necessary to elucidate their pharmacodynamics fully.
Octahydropyrazino[2,1-c][1,4]oxazine exhibits typical reactivity patterns associated with nitrogen-containing heterocycles. This includes susceptibility to oxidation and reduction reactions depending on substituents present on the rings.
Octahydropyrazino[2,1-c][1,4]oxazine has potential applications in medicinal chemistry due to its structural framework that may lead to novel therapeutic agents. Research has indicated that derivatives of this compound could serve as central nervous system modulators or exhibit other pharmacological activities beneficial for treating various disorders .
Octahydropyrazino[2,1-c][1,4]oxazine (CAS 141108-65-8) is the systematic IUPAC name for this saturated bicyclic compound. Its core structure comprises a piperazine ring fused to a morpholine ring, resulting in a [6.5]-bicyclic system with the oxygen atom of the morpholine component and nitrogen atoms of the piperazine unit forming distinct heteroatom environments [6] [8]. The stereochemical descriptor "(9aR)" or "(9aS)" specifies the absolute configuration at the bridgehead carbon (position 9a), where the stereocenter influences the three-dimensional arrangement of the molecule. The dihydrochloride salt form (CAS 1257998-65-4) is commonly employed for stability and crystallinity, featuring protonation at one or both nitrogen atoms within the piperazine moiety [5] [6]. The molecular formula for the free base is C7H14N2O (molecular weight: 142.20 g/mol), while the dihydrochloride salt has the formula C7H16Cl2N2O (molecular weight: 215.12 g/mol) [1] [7].
Density Functional Theory (DFT) calculations reveal that the energy-minimized conformation of octahydropyrazino[2,1-c][1,4]oxazine adopts a twisted chair-boat conformation for the piperazine ring fused to a morpholine ring in a chair conformation [10]. The saturated nature of the bicyclic system allows significant conformational flexibility, with pseudorotation energy barriers of approximately 5–8 kcal/mol facilitating interconversion between envelope and twist conformers [10]. Molecular dynamics simulations in aqueous environments indicate that protonation at the piperazine nitrogen significantly rigidifies the structure, reducing the conformational space by ~40% compared to the free base. Key torsional angles governing ring puckering include N1-C2-N3-C4 (piperazine) and O5-C6-C7-N8 (morpholine), with calculated angles of 55.3° and -72.1°, respectively, in the global minimum conformation [10]. Hydrogen bonding between the protonated nitrogen and the morpholine oxygen (distance: 2.65 Å) further stabilizes specific conformers in the dihydrochloride salt form.
Unlike planar aromatic benzologs such as phenoxazines and benzothiazines, octahydropyrazino[2,1-c][1,4]oxazine exhibits saturated connectivity and enhanced conformational flexibility [9] [10]. This structural difference profoundly impacts electronic properties and biological interactions:
Table 1: Comparative Analysis of Octahydropyrazino[2,1-c][1,4]oxazine and Benzologs
Property | Octahydropyrazino[2,1-c][1,4]oxazine | Phenoxazine | Benzothiazine |
---|---|---|---|
Ring Fusion | Saturated bicyclic | Planar tricyclic | Planar tricyclic |
Conformational Freedom | High (ΔGrot ~5-8 kcal/mol) | Negligible | Negligible |
Electron Density | Localized at N/O atoms | Delocalized π-system | Delocalized π-system |
Dipole Moment (calc.) | 3.2 Debye | 1.8 Debye | 2.5 Debye |
H-bonding Capacity | Basic N sites (pKa ~7.2) | Weakly basic | Amphoteric |
The absence of aromaticity reduces π-π stacking capability but increases the potential for directional hydrogen bonding and protonation-dependent solubility [9] [10]. The saturated scaffold also provides multiple vectors for stereoselective functionalization, a key advantage in medicinal chemistry applications like ROMK inhibitors and LRRK2 kinase inhibitors where specific stereochemistry modulates target engagement [4] [8].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence of the structure and stereochemistry. Key 1H NMR signals (400 MHz, D2O) for the dihydrochloride salt include:
The 13C NMR spectrum (100 MHz, D2O) displays distinctive signals at:
Infrared spectroscopy reveals characteristic vibrational modes:
The absence of carbonyl stretches above 1700 cm−1 confirms the saturated ether-amine structure. Significant spectral shifts occur upon protonation: the C-N stretch intensifies and shifts by +25 cm−1 in the dihydrochloride form due to altered bond polarity [8].
Table 2: Characteristic NMR Chemical Shifts of Key Protons
Proton Position | δH (Free Base) | δH (Dihydrochloride) | Multiplicity |
---|---|---|---|
O-CH2-CH2-N | 3.45–3.60 ppm | 3.85–4.10 ppm | Multiplet |
N-CH2-CH2-N (eq) | 2.65–2.80 ppm | 3.30–3.50 ppm | Multiplet |
N-CH2-CH2-N (ax) | 2.40–2.60 ppm | 2.80–3.05 ppm | Multiplet |
Bridgehead CH | 2.70–2.85 ppm | 2.95–3.15 ppm | Multiplet |
Electron Impact Mass Spectrometry (EI-MS) of the free base (C7H14N2O) shows a molecular ion peak at m/z 142.1106 (calc. 142.1105), with major fragmentation pathways including:
High-Resolution ESI-MS of the dihydrochloride salt exhibits the protonated dimer cluster [2M+H]+ at m/z 285.2283 and characteristic chloride isotope patterns. The base peak at m/z 98.0844 corresponds to cleavage between the piperazine N1 and adjacent CH2 group, indicating preferential fragmentation at the C-N bond beta to the ring fusion [4]. Hydrogen rearrangement precedes the loss of ethyleneimine (C2H5N, 43 m/z) from the molecular ion, a signature fragmentation pathway confirmed by MS/MS studies.
While direct crystallographic data for the parent compound is limited, structurally analogous metal complexes provide insight into coordination behavior and bond geometry. In the rhenium complex [NMe4][Re(CO)3(CMSAH)] (CMSAH = carboxymethylmercaptosuccinic acid ligand), the thioether and carboxyl groups coordinate to form two 5-membered chelate rings [8]. The analogous octahydropyrazino[2,1-c][1,4]oxazine moiety would exhibit similar tridentate coordination capability through its two nitrogen atoms and oxygen atom.
Crystallographic analysis of a ROMK inhibitor derivative containing the octahydropyrazino[2,1-c][1,4]oxazine scaffold (PDB accession code: 5V7Y) reveals:
The bicyclic ring adopts a twist-chair conformation with puckering parameters q = 0.42 Å and θ = 128.5°. Intramolecular non-bonded distances between Npiperazine and Omorpholine (3.05 Å) suggest potential hydrogen bonding in the free molecule. Crystal packing of derivatives shows characteristic hydrogen-bonded chains along the crystallographic b-axis with d(N···O) = 2.89 Å [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7